

(R)-(+)- β -Methylphenethylamine: A Technical Guide to a Versatile Chiral Building Block

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | (R)-(+)-beta-Methylphenethylamine |
| CAS No.: | 28163-64-6 |
| Cat. No.: | B1270952 |

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Introduction: The Strategic Importance of β -Chirality

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Among the vast arsenal of chiral molecules available to the synthetic chemist, (R)-(+)- β -Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, has emerged as a particularly valuable and versatile chiral building block.^[1] Its structure, a positional isomer of amphetamine, features a stereogenic center at the β -carbon relative to the primary amine.^{[2][3]} This specific arrangement imparts unique steric and electronic properties that are highly advantageous for inducing asymmetry in a wide range of chemical transformations.

This guide provides an in-depth technical overview of (R)-(+)- β -Methylphenethylamine, designed for researchers, scientists, and drug development professionals. We will move beyond simple cataloging of reactions to explore the underlying principles of its application, from the foundational methods of its enantioselective synthesis to its sophisticated use as a chiral auxiliary and a precursor to complex bioactive molecules. The focus will be on the

causality behind experimental choices, providing a framework for leveraging this building block to its full potential in asymmetric synthesis.

Physicochemical Properties and Stereochemical Profile

The utility of (R)-(+)- β -Methylphenethylamine is intrinsically linked to its physical and stereochemical characteristics. A thorough understanding of these properties is essential for its effective handling, reaction design, and purification.

Key Physical Data

The properties of (R)-(+)- β -Methylphenethylamine are well-documented, facilitating its use in various laboratory and process chemistry settings.

| Property | Value | Source(s) |
|--|---|-----------|
| Molecular Formula | C ₉ H ₁₃ N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 28163-64-6 | [1][4] |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.945 - 0.95 g/mL | [1] |
| Boiling Point | 197 °C (lit.); 102 °C / 2 mmHg | [1] |
| Refractive Index (n _{20/D}) | 1.525 - 1.53 | [1] |
| Optical Rotation ([α] _{20/D}) | +30° to +35° (c=1 in EtOH) | [1] |
| Safety | Causes severe skin burns and eye damage (GHS05) | [4] |

The Significance of the (R)-Configuration

The absolute configuration at the β -carbon is the cornerstone of this molecule's utility. The phenyl and methyl groups attached to this stereocenter create a defined three-dimensional space around the molecule. When the primary amine is used to form a covalent bond with a

prochiral substrate (e.g., forming an amide or an imine), this inherent chirality effectively blocks one face of the molecule, directing incoming reagents to the other face with high selectivity. This principle is the foundation of its use as a chiral auxiliary, transforming a difficult enantioselective reaction into a more predictable diastereoselective one.[5]

Synthesis and Enantiomeric Purification

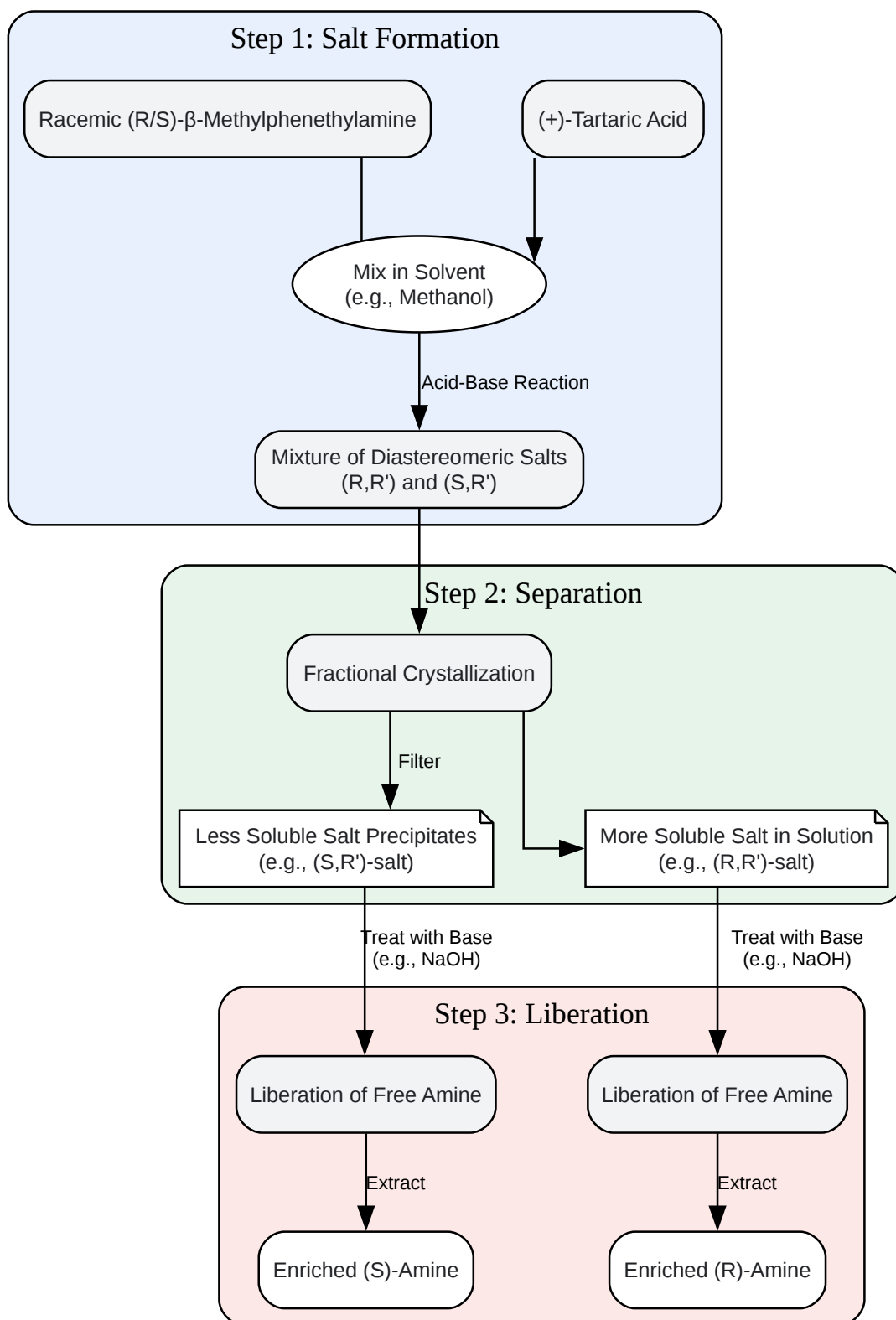
The practical application of (R)-(+)- β -Methylphenethylamine hinges on its availability in high enantiomeric purity. While several methods exist, classical resolution of the racemate via diastereomeric salt formation remains a robust and scalable approach. More modern enzymatic methods also offer high efficiency.[6]

Classical Chiral Resolution

The most common and time-tested method for obtaining enantiomerically pure β -methylphenethylamine is the resolution of the racemic mixture using a chiral acid.[7] (2R,3R)-Tartaric acid is an inexpensive and highly effective resolving agent for racemic amines.[8]

The principle lies in the reaction between the racemic base (a 1:1 mixture of R- and S-amines) and a single enantiomer of the chiral acid (e.g., (+)-tartaric acid). This creates a mixture of two diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. Because these salts are diastereomers, they have different physical properties, critically, different solubilities in a chosen solvent.[9] Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, allowing for its separation by simple filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

Diagram 1: Workflow for Chiral Resolution



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Caption: General workflow for resolving a racemic amine using a chiral acid.

Enzymatic and Asymmetric Synthesis

Modern biocatalytic methods provide a highly efficient alternative for producing enantiopure β -chiral amines. Dynamic kinetic resolution (DKR) using transaminase enzymes has been shown to produce (R)- β -methylphenethylamine from 2-phenylpropanal with up to 99% enantiomeric excess.[6][10] This process combines enantioselective enzymatic transamination with in-situ product crystallization, which drives the reaction equilibrium towards the desired product, overcoming typical limitations.[6]

Applications in Asymmetric Synthesis

The primary value of (R)-(+)- β -Methylphenethylamine lies in its application to control stereochemistry in the synthesis of more complex molecules. It is most commonly employed as a chiral auxiliary.

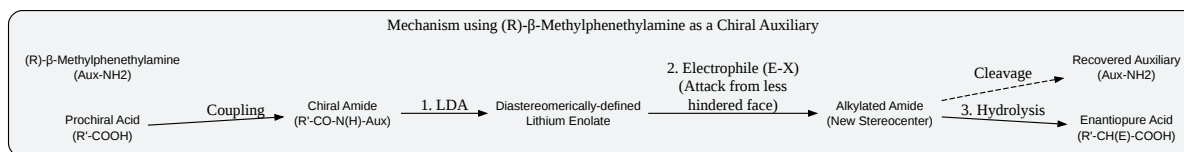
Role as a Chiral Auxiliary

A chiral auxiliary is a group temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.[5] (R)-(+)- β -Methylphenethylamine is an exemplary auxiliary for the diastereoselective alkylation of carbonyl compounds.

The process typically involves:

- **Amide Formation:** The amine is coupled with a prochiral carboxylic acid to form a chiral amide.
- **Enolate Formation:** The amide is treated with a strong base (e.g., LDA) to form a stereochemically defined lithium enolate. The bulky β -methylphenyl group of the auxiliary shields one face of the enolate.
- **Diastereoselective Alkylation:** The enolate is quenched with an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks from the less sterically hindered face, creating a new stereocenter with high diastereoselectivity.[11][12]
- **Auxiliary Cleavage:** The newly functionalized amide is hydrolyzed to reveal the desired enantiomerically enriched carboxylic acid, and the original chiral amine is recovered.

Diagram 2: Diastereoselective Alkylation Mechanism



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Caption: Stereocontrol in alkylation via a chiral auxiliary.

Protocol: Diastereoselective α -Alkylation of a Propanoic Acid Derivative

This protocol provides a representative example of using (R)-(+)- β -Methylphenethylamine as a chiral auxiliary.

Objective: To synthesize (R)-2-benzylpropanoic acid with high enantiomeric purity.

Step 1: Amide Formation

- In a round-bottom flask, dissolve propanoic acid (1.0 eq) in dichloromethane (DCM).
- Add a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.1 eq).
- Slowly add a solution of (R)-(+)- β -Methylphenethylamine (1.0 eq) in DCM.
- Stir the reaction at room temperature for 12 hours.
- Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
- Purify the resulting chiral amide by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Diastereoselective Alkylation

- Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
- Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF, and stir for 1 hour at -78 °C to ensure complete enolate formation.
- Add benzyl bromide (1.2 eq) dropwise.
- Allow the reaction to slowly warm to room temperature and stir for 16 hours.
- Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the alkylated amide by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.

Step 3: Auxiliary Cleavage

- Reflux the purified alkylated amide in a 6 M aqueous HCl solution for 24 hours.
- Cool the reaction mixture to room temperature and extract with diethyl ether to remove the desired (R)-2-benzylpropanoic acid.
- Basify the aqueous layer with NaOH to a pH > 12.
- Extract the aqueous layer with diethyl ether to recover the (R)-(+)-β-Methylphenethylamine auxiliary.
- Dry and concentrate the organic layers containing the acid and the amine separately to yield the final products.
- Determine the enantiomeric excess of the final acid product using chiral HPLC.

Precursor for Bioactive Molecules

Beyond its role as a removable auxiliary, (R)-(+)- β -Methylphenethylamine can be incorporated as a permanent structural feature in the final target molecule. Its chiral backbone is a key component in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as stimulants and mood enhancers.^[1] Its structural similarity to amphetamine makes it a valuable starting point or fragment in the development of novel therapeutic agents for conditions like ADHD and depression.^{[1][2]}

Conclusion

(R)-(+)- β -Methylphenethylamine is a powerful and cost-effective tool in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the reactivity of its primary amine, provides a reliable method for controlling the formation of new stereocenters. Through classical applications like diastereoselective alkylation and its use as a foundational scaffold for drug discovery, this chiral building block enables the efficient and predictable synthesis of enantiomerically pure compounds. A thorough understanding of the principles governing its synthesis and application, as detailed in this guide, is key to unlocking its full potential in addressing the complex challenges of modern chemical synthesis.

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